![molecular formula C28H26N2O4 B2378076 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate CAS No. 310453-45-3](/img/structure/B2378076.png)
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate” is a complex organic molecule. It contains a piperidinyl group, which is a common motif in many pharmaceuticals due to its ability to mimic the structure of many biologically active compounds . The compound also contains a benzo[de]isoquinoline group, which is a polycyclic aromatic hydrocarbon. These types of compounds often have interesting optical and electronic properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidinyl group and the benzo[de]isoquinoline group. One possible method could involve the Vilsmeier-Haack formylation of N-arylacetamides, which has been used as a key intermediate for the preparation of 2-(piperidin-1-yl) quinoline derivatives .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the piperidinyl group could potentially undergo nucleophilic substitution reactions, and the benzo[de]isoquinoline group could potentially undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Photopolymerization and Dye Synthesis
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate has been utilized in the synthesis of acrylated naphthalimide dyes, such as ND-N-EA and ND-N-BEA. These dyes exhibit effective photopolymerization and high migration stability in cured films, as investigated through spectroscopic methods and real-time FT-IR spectroscopy (Yang et al., 2018).
Fluorescence Resonance Energy Transfer (FRET) Probes
This compound has been integrated into the design of fluorescence resonance energy transfer (FRET) probes, specifically in the detection of Cr3+ ions in living cells. The probe, RDNAP-PY, demonstrated high FRET efficiency and sensitivity for Cr3+ ions and was successfully used for imaging intracellular Cr3+ in various cell lines (Adhikari et al., 2019).
Fluorophores and Oligodeoxyribonucleotide Labeling
This chemical has been instrumental in the synthesis of novel fluorophores, which have shown potential in labeling oligodeoxyribonucleotides. These fluorophores, when attached to oligodeoxyribonucleotides, display good fluorescence signals and higher hybridization affinity (Singh & Singh, 2007).
Luminescent Properties and Electron Transfer
Studies on novel piperazine substituted naphthalimide model compounds have shown that they exhibit fluorescence characteristics that are pH-dependent. This suggests potential applications in the development of pH probes and in the study of photo-induced electron transfer processes (Gan et al., 2003).
Eigenschaften
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c31-25(15-12-20-8-3-1-4-9-20)34-19-18-30-27(32)22-11-7-10-21-24(29-16-5-2-6-17-29)14-13-23(26(21)22)28(30)33/h1,3-4,7-15H,2,5-6,16-19H2/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYINOLZDSTXIGR-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C=CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)/C=C/C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2377993.png)
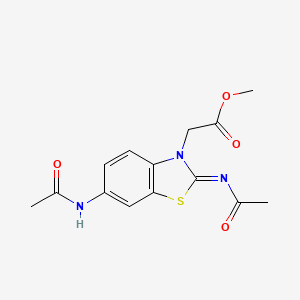

![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)
![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)
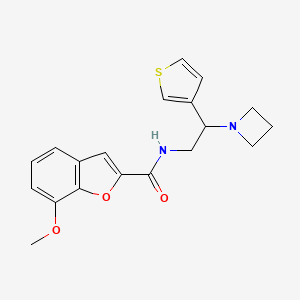
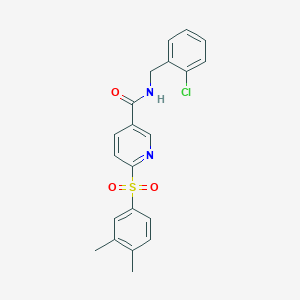
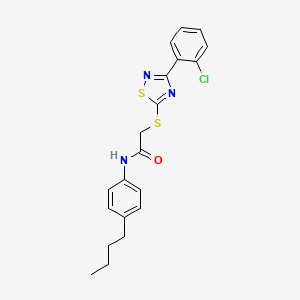
![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)
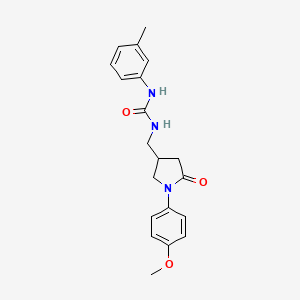
![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2378011.png)
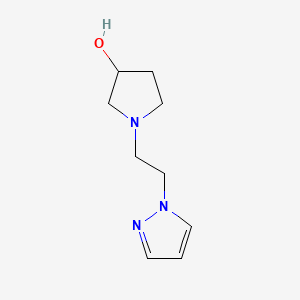
![Tert-butyl N-[2-[chlorosulfonyl(methyl)amino]ethyl]-N-methylcarbamate](/img/structure/B2378014.png)
![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)